molecular formula C14H11BF3NO4 B1408910 (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid CAS No. 1704069-19-1

(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1408910
CAS RN: 1704069-19-1
M. Wt: 325.05 g/mol
InChI Key: FSBDJVUQCHTMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C14H11BF3NO4 . It has a molecular weight of 325.05 . This compound is used as a reactant in the synthesis of biologically active molecules .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11BF3NO4/c16-14(17,18)23-12-3-1-2-11(8-12)19-13(20)9-4-6-10(7-5-9)15(21)22/h1-8,21-22H, (H,19,20) . This code provides a specific string of characters that represents the molecular structure of the compound.

The melting point is between 123°C to 127°C . It is in the form of a crystalline powder .

Scientific Research Applications

Optical Modulation and Sensor Applications

Phenyl boronic acids, such as (4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, have shown significant applications in optical modulation and sensor technology. A study highlighted their role in saccharide recognition and their ability to anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property was utilized in aqueous dispersion of single-walled carbon nanotubes (SWNT) and the quenching of near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between the molecular structure of boronic acids and the optical properties of SWNT, which could be crucial for applications like glucose monitoring or other sensing technologies (Mu et al., 2012).

Antibacterial Properties

(Trifluoromethoxy)phenylboronic acids, a category that includes the compound , have been studied for their antibacterial properties. Research has examined their structural, antimicrobial, and physicochemical properties, revealing the influence of the -OCF3 group on acidity and the potential interactions of these compounds with bacterial enzymes, such as LeuRS from Escherichia coli, suggesting possible applications in antimicrobial treatments (Adamczyk-Woźniak et al., 2021).

Catalytic Applications in Organic Synthesis

The compound has been investigated for its catalytic properties in organic synthesis. For instance, studies have demonstrated its efficacy as a catalyst in dehydrative amidation between carboxylic acids and amines, indicating its potential utility in peptide synthesis and other organic transformations (Wang et al., 2018).

Fluorescence Recognition in Biomedical Applications

A derivative of boronic acid was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions with high selectivity and sensitivity under physiological conditions. This indicates its potential for biomedical applications, such as bioimaging or intracellular detection of ions in living cells (Selvaraj et al., 2019).

Safety and Hazards

This compound is classified as a combustible solid . It may cause serious eye irritation, respiratory irritation, and skin irritation . If swallowed, it can be harmful . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

[4-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-3-1-2-11(8-12)19-13(20)9-4-6-10(7-5-9)15(21)22/h1-8,21-22H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBDJVUQCHTMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.